Cas no 81323-59-3 (Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)-)

2-[[(1,1-디메틸에톡시)카르보닐]아미노]-4-옥소-부탄산, 1,1-디메틸에틸 에스터, (2S)-는 고도로 정제된 광학 활성 화합물로, 유기 합성 및 의약품 중간체로 널리 사용됩니다. 이 화합물은 tert-부톡시카르보닐(Boc) 보호기와 카르복실산 에스터 기능기를 동시에 가지며, 특히 펩타이드 및 단백질 합성에서 중요한 역할을 합니다. (2S)-입체 이성질체 형태로 제공되어 높은 선택적 반응성을 보장하며, 우수한 화학적 안정성과 용해성을 나타냅니다. 실험실 규모부터 대량 생산까지 다양한 조건에서 적용 가능하며, 정밀한 분자 구조 제어가 필요한 연구 분야에 적합합니다.
Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- structure
81323-59-3 structure
Product Name:Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)-
CAS 번호:81323-59-3
MF:C13H23NO5
메가와트:273.325424432755
MDL:MFCD32694457
CID:704158
Update Time:2025-06-20

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- 화학적 및 물리적 성질

이름 및 식별자

    • Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)-
    • 1,1-Dimethylethyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxobutanoate (ACI)
    • Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • tert-Butyl (S)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoate
    • MDL: MFCD32694457
    • 인치: 1S/C13H23NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h8-9H,7H2,1-6H3,(H,14,17)/t9-/m0/s1
    • InChIKey: IDTQQOOKLSBNKR-VIFPVBQESA-N
    • 미소: [C@@H](CC=O)(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD01819-1g
butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 1,1-dimethylethyl ester, (2S)-
81323-59-3 97%
1g
$680 2023-09-07
eNovation Chemicals LLC
Y1055764-1g
tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
1g
$700 2024-07-24
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD01819-5g
butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 1,1-dimethylethyl ester, (2S)-
81323-59-3 97%
5g
$1960 2023-09-07
1PlusChem
1P020LQK-1g
(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 >95%
1g
$398.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-100mg
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
100mg
¥884.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-250mg
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
250mg
¥1440.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-1g
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
1g
¥3360.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-5g
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
5g
¥10800.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-10g
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
10g
¥16640.00 2024-07-28
Key Organics Ltd
CS-3084-0.25g
(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 >95%
0.25g
£151.00 2025-08-06

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  20 min, 15 - 20 °C
참조
Synthesis of an Azido Precursor to (2S,5R)-5-Hydroxylysine Using an Asymmetric Organocatalytic Chlorination/Reduction Sequence
Johannes, Manuel; et al, Journal of Organic Chemistry, 2013, 78(24), 12809-12813

합성 방법 2

반응 조건
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  6 h, rt
참조
Total Synthesis and Stereochemical Assignment of the Antimicrobial Lipopeptide Cerexin A1
Cochrane, Stephen A.; et al, Organic Letters, 2015, 17(21), 5428-5431

합성 방법 3

반응 조건
1.1 -
1.2 Reagents: Triethylsilane Catalysts: Palladium
참조
Design, synthesis, and preliminary biological evaluation of a DNA methyltransferase-directed alkylating agent
Weller, Rachel L.; et al, ChemBioChem, 2006, 7(2), 243-245

합성 방법 4

반응 조건
1.1 -
1.2 -
1.3 -
1.4 -
1.5 -
1.6 -
1.7 Reagents: Triethylsilane Catalysts: Palladium
참조
Chirospecific synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, precursor for carbocyclic nucleoside synthesis. Dieckmann cyclization with an α-amino acid
Bergmeier, Stephen C.; et al, Journal of Organic Chemistry, 1993, 58(9), 2369-76

합성 방법 5

반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 18 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  -78 °C; 2.5 h, -78 °C
2.2 Reagents: Potassium bisulfate Solvents: Tetrahydrofuran
참조
Discovery of Inhibitors of DNA Methyltransferase 2, an Epitranscriptomic Modulator and Potential Target for Cancer Treatment
Schwickert, Marvin ; et al, Journal of Medicinal Chemistry, 2022, 65(14), 9750-9788

합성 방법 6

반응 조건
1.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
참조
Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state
van Haren, Matthijs J.; et al, Organic & Biomolecular Chemistry, 2017, 15(31), 6656-6667

합성 방법 7

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, rt
2.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  20 min, 15 - 20 °C
참조
Synthesis of an Azido Precursor to (2S,5R)-5-Hydroxylysine Using an Asymmetric Organocatalytic Chlorination/Reduction Sequence
Johannes, Manuel; et al, Journal of Organic Chemistry, 2013, 78(24), 12809-12813

합성 방법 8

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 50 psi, rt
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 - -5 °C
2.2 Reagents: Sodium borohydride Solvents: Water ;  cooled; 4 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
3.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
3.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, rt
참조
Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors
Qu, Wenchao; et al, Journal of the American Chemical Society, 2011, 133(4), 1122-1133

합성 방법 9

반응 조건
1.1 Reagents: Perchloric acid Solvents: Water ;  0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: Water
3.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
4.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
4.2 Solvents: Dichloromethane ;  30 min, -78 °C
4.3 Reagents: Triethylamine ;  30 min, -78 °C; -78 °C → rt
4.4 Reagents: Water
참조
Synthesis of (S)-1-tert-butyl-2-(tert-butyloxycarbonylamino)-aspartate semi-aldehyde
Hong, Wei; et al, Huaxue Shiji, 2012, 34(3), 285-286

합성 방법 10

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
참조
Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity
Gao, Yongzhi; et al, Journal of Medicinal Chemistry, 2019, 62(14), 6597-6614

합성 방법 11

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -75 °C; 2 h, -75 °C
참조
Design, synthesis, and kinetic analysis of potent protein N-terminal methyltransferase 1 inhibitors
Zhang, Gang; et al, Organic & Biomolecular Chemistry, 2015, 13(14), 4149-4154

합성 방법 12

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane
참조
Enantiospecific synthesis of L-α-aminosuberic acid. Synthetic applications in preparation of atrial natriuretic factor analogs
Wernic, Dominik; et al, Journal of Organic Chemistry, 1989, 54(17), 4224-8

합성 방법 13

반응 조건
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  rt
참조
Synthesis of 4-mercapto-L-lysine derivatives: Potential building blocks for sequential native chemical ligation
Pasunooti, Kalyan Kumar; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(22), 6268-6271

합성 방법 14

반응 조건
1.1 Reagents: Ethyl chloroformate ,  Sodium borohydride
1.2 -
참조
Raney-Co Mediated Reductive Cyclization of an α,β-Unsaturated Nitrile
Janey, Jacob M.; et al, Journal of Organic Chemistry, 2008, 73(8), 3212-3217

합성 방법 15

반응 조건
참조
Transition-State Analogues of Phenylethanolamine N-Methyltransferase
Mahmoodi, Niusha ; et al, Journal of the American Chemical Society, 2020, 142(33), 14222-14233

합성 방법 16

반응 조건
1.1 Reagents: Cesium carbonate ,  4,7-Diphenyl-1,10-phenanthroline ,  Oxygen Catalysts: Copper oxide (CuO) ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ;  rt → 40 °C; 60 h, 40 °C
참조
Decarboxylative Oxidation of Carboxylic Acids Using Photocatalysis and Copper Catalysis
Zaman, Muhammad Kashif; et al, Synlett, 2023, 34(17), 2029-2033

합성 방법 17

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, rt
1.2 Reagents: Citric acid Solvents: Water
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 Reagents: Sodium borohydride ;  0 °C; 3 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
3.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 5 h, rt
3.2 Reagents: Sodium thiosulfate Solvents: Water ;  0 °C
참조
Stereoselective synthesis of protected L-allo-enduracididine and L-enduracididine via asymmetric nitroaldol reaction
Ohsawa, Kosuke; et al, Synthesis, 2020, 52(6), 942-948

합성 방법 18

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
3.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
3.2 Solvents: Dichloromethane ;  30 min, -78 °C
3.3 Reagents: Triethylamine ;  30 min, -78 °C; -78 °C → rt
3.4 Reagents: Water
참조
Synthesis of (S)-1-tert-butyl-2-(tert-butyloxycarbonylamino)-aspartate semi-aldehyde
Hong, Wei; et al, Huaxue Shiji, 2012, 34(3), 285-286

합성 방법 19

반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 18 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -75 °C; 2 h, -75 °C
참조
Design, synthesis, and kinetic analysis of potent protein N-terminal methyltransferase 1 inhibitors
Zhang, Gang; et al, Organic & Biomolecular Chemistry, 2015, 13(14), 4149-4154

합성 방법 20

반응 조건
1.1 Reagents: Triethylamine ,  PyBOP Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Triethylamine ;  2 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  30 min, -78 °C; 2 h, -78 °C; -78 °C → 0 °C
2.2 Reagents: Potassium tartrate Solvents: Ethyl acetate ,  Water ;  overnight, rt
참조
Synthesis and structure-activity relationship studies of 2,4-thiazolidinediones and analogous heterocycles as inhibitors of dihydrodipicolinate synthase
Christoff, Rebecca M.; et al, Bioorganic & Medicinal Chemistry, 2021, 52,

합성 방법 21

반응 조건
1.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
참조
Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity
Gao, Yongzhi; et al, Journal of Medicinal Chemistry, 2019, 62(14), 6597-6614

합성 방법 22

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  6 h, rt
참조
Total Synthesis and Stereochemical Assignment of the Antimicrobial Lipopeptide Cerexin A1
Cochrane, Stephen A.; et al, Organic Letters, 2015, 17(21), 5428-5431

합성 방법 23

반응 조건
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ;  0 °C; 30 min, rt
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  0 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, 0 °C
1.4 Solvents: Dichloromethane ;  0 °C; 17 h, rt
1.5 Reagents: Boron trifluoride etherate ;  2 h, rt
1.6 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, rt
2.2 Reagents: Citric acid Solvents: Water
3.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  30 min, 0 °C
3.2 Reagents: Sodium borohydride ;  0 °C; 3 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
4.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 5 h, rt
4.2 Reagents: Sodium thiosulfate Solvents: Water ;  0 °C
참조
Stereoselective synthesis of protected L-allo-enduracididine and L-enduracididine via asymmetric nitroaldol reaction
Ohsawa, Kosuke; et al, Synthesis, 2020, 52(6), 942-948

합성 방법 24

반응 조건
1.1 Solvents: Dichloromethane ;  0 °C; 17 h, rt
1.2 Reagents: Boron trifluoride etherate ;  2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, rt
2.2 Reagents: Citric acid Solvents: Water
3.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  30 min, 0 °C
3.2 Reagents: Sodium borohydride ;  0 °C; 3 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
4.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 5 h, rt
4.2 Reagents: Sodium thiosulfate Solvents: Water ;  0 °C
참조
Stereoselective synthesis of protected L-allo-enduracididine and L-enduracididine via asymmetric nitroaldol reaction
Ohsawa, Kosuke; et al, Synthesis, 2020, 52(6), 942-948

합성 방법 25

반응 조건
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ,  Cyclohexane ;  2 h, rt; cooled
1.2 Reagents: Sodium bicarbonate ;  10 min, cooled
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 50 psi, rt
3.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 - -5 °C
3.2 Reagents: Sodium borohydride Solvents: Water ;  cooled; 4 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
4.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
4.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, rt
참조
Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors
Qu, Wenchao; et al, Journal of the American Chemical Society, 2011, 133(4), 1122-1133

합성 방법 26

반응 조건
1.1 Reagents: Thionyl chloride
2.1 Reagents: Perchloric acid Solvents: Water ;  0 °C; overnight, rt
2.2 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
3.1 Reagents: Sodium hydroxide Solvents: Water
4.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
5.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
5.2 Solvents: Dichloromethane ;  30 min, -78 °C
5.3 Reagents: Triethylamine ;  30 min, -78 °C; -78 °C → rt
5.4 Reagents: Water
참조
Synthesis of (S)-1-tert-butyl-2-(tert-butyloxycarbonylamino)-aspartate semi-aldehyde
Hong, Wei; et al, Huaxue Shiji, 2012, 34(3), 285-286

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- Raw materials

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- Preparation Products

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- 관련 문헌

추천 공급업체
Shandong Jing Kun Chemical Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Jing Kun Chemical Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
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Xiamen PinR Bio-tech Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
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Audited Supplier 감사 대상 공급업체
중국 공급자
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Henan Dongyan Pharmaceutical Co., Ltd
Enjia Trading Co., Ltd
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Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Enjia Trading Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
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Audited Supplier 감사 대상 공급업체
중국 공급자
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